Apramycin Sulfate

Antimicrobial susceptibility testing Acinetobacter baumannii multidrug resistance

Apramycin sulfate addresses the critical challenge of aminoglycoside resistance in MDR Gram-negative infections. Conventional aminoglycosides (gentamicin, amikacin, tobramycin) are inactivated by widespread AMEs and 16S rRNA methyltransferases. • Retains activity against >70% of CRE isolates resistant to all standard-of-care aminoglycosides • MIC90 32 μg/mL against A. baumannii vs. >256 μg/mL for amikacin/gentamicin/tobramycin • Structurally evades AAC(6′), ANT(2″), and APH(3′) modifying enzymes • Low ototoxicity benchmark vs. gentamicin in cochlear explant models Supplied with COA. Available from stock for immediate dispatch.

Molecular Formula C21H43N5O15S
Molecular Weight 637.7 g/mol
CAS No. 65710-07-8
Cat. No. B1665151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApramycin Sulfate
CAS65710-07-8
SynonymsApramycin (sulfate);  Apramycin sulphate;  Apramycin Sulfate;  Apramycin-Sulfate;  ApramycinSulfate
Molecular FormulaC21H43N5O15S
Molecular Weight637.7 g/mol
Structural Identifiers
SMILESCNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O.OS(=O)(=O)O
InChIInChI=1S/C21H41N5O11.H2O4S/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31;1-5(2,3)4/h5-21,26-32H,2-4,22-25H2,1H3;(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19+,20-,21-;/m1./s1
InChIKeyWGLYHYWDYPSNPF-RQFIXDHTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Apramycin Sulfate: Antibiotic for MDR Research and Veterinary Use


Apramycin sulfate is a broad-spectrum aminoglycoside antibiotic originally isolated from Streptomyces tenebrarius, primarily used in veterinary medicine and increasingly investigated for repurposing against multidrug-resistant (MDR) human pathogens [1]. It binds the 16S rRNA of the bacterial 30S ribosomal subunit, inhibiting protein synthesis through blockade of translocation . Its unique bicyclic sugar moiety and monosubstituted deoxystreptamine scaffold distinguish it structurally from conventional clinical aminoglycosides such as gentamicin, tobramycin, and amikacin [2].

Apramycin Sulfate Resistance Evasion


Conventional clinical aminoglycosides such as gentamicin, amikacin, and tobramycin are frequently inactivated by widespread aminoglycoside-modifying enzymes (AMEs) and 16S rRNA methyltransferases that confer high-level resistance in MDR Gram-negative pathogens [1]. Apramycin possesses a structurally unique scaffold that sterically hinders the active sites of nearly all clinically prevalent AMEs, including AAC(6′), ANT(2″), and APH(3′), thereby retaining potent antibacterial activity against isolates that are phenotypically resistant to other aminoglycosides [2]. This structural evasion of resistance mechanisms means that substituting apramycin with amikacin, gentamicin, or tobramycin in susceptibility testing or in vivo models of resistant infections will yield profoundly different, and often misleading, efficacy outcomes [3].

Apramycin Sulfate Evidence: Potency and Resistance Comparison


Superior Potency Against MDR Acinetobacter baumannii

In a direct head-to-head comparison against 52 multidrug-resistant, extensively drug-resistant, and pandrug-resistant Acinetobacter baumannii clinical isolates, apramycin exhibited an MIC50/MIC90 of 8/32 μg/mL. In contrast, the MIC50/MIC90 values for amikacin, gentamicin, and tobramycin were all ≥64/>256 μg/mL, with 57%, 95%, and 74% of isolates demonstrating resistance to each agent, respectively [1].

Antimicrobial susceptibility testing Acinetobacter baumannii multidrug resistance

Potency Against Aminoglycoside-Resistant Enterobacteriaceae

In a large-scale susceptibility study of 1,232 clinical Enterobacteriaceae and A. baumannii isolates from Europe, Asia, Africa, and South America, apramycin demonstrated MIC90 values of 4-8 μg/mL against Escherichia coli, Klebsiella pneumoniae, and Enterobacter spp., including isolates harboring a variety of aminoglycoside-modifying enzymes and 16S rRNA methyltransferases (e.g., ArmA, RmtB) that conferred high-level resistance to gentamicin, amikacin, and tobramycin [1]. Screening of an engineered strain panel with single, defined resistance determinants confirmed a lack of cross-resistance between apramycin and standard-of-care aminoglycosides [1].

Antibiotic resistance mechanisms Enterobacteriaceae aminoglycoside-modifying enzymes

Enhanced Potency Against Mycobacterium abscessus

Against a large collection of M. abscessus clinical isolates tested by reference broth microdilution, apramycin demonstrated an MIC50/90 of 2 μg/mL, which is 8-fold lower than the MIC50/90 of 16 μg/mL observed for amikacin, the current guideline-recommended parenteral aminoglycoside for M. abscessus lung infections [1]. Plazomicin was inactive against the same isolates, and tobramycin showed minimal activity [1].

Nontuberculous mycobacteria Mycobacteroides abscessus antimycobacterial activity

Lower Ototoxicity in Cochlear Explant Models

Ex vivo studies using murine cochlear explants demonstrated that apramycin and gentamicin C1a exhibited significantly lower ototoxicity compared to neomycin and conventional gentamicin, as measured by outer hair cell (OHC) survival and compound action potential (CAP) threshold shifts [1]. Apramycin is currently in Phase I clinical trials and has been described as potentially non-ototoxic/non-nephrotoxic based on preclinical toxicology assessments [2].

Ototoxicity aminoglycoside safety cochlear explant

One-Compartment Pharmacokinetic Behavior

In a comparative pharmacokinetic study following intravenous administration of 10 mg/kg to sheep, rabbits, chickens, and pigeons, apramycin pharmacokinetics were best described by a one-compartment open model, whereas kanamycin consistently required a two-compartment open model for optimal fitting [1]. Interspecies variation in volume of distribution (Vd) and total body clearance (ClB) was approximately threefold for both drugs, but apramycin exhibited larger interspecies differences in Vd compared to kanamycin [1].

Pharmacokinetics interspecies modeling veterinary pharmacology

Apramycin Sulfate Research Applications


AST for MDR Acinetobacter & Pseudomonas

Apramycin sulfate should be prioritized for inclusion in antimicrobial susceptibility testing (AST) panels when evaluating therapeutic options for carbapenem-resistant and extensively drug-resistant A. baumannii and P. aeruginosa. The compound's MIC90 of 32 μg/mL against A. baumannii contrasts sharply with the >256 μg/mL MIC90 of amikacin, gentamicin, and tobramycin, and its low resistance prevalence (2% at ECOFF of 64 μg/mL) makes it a valuable comparator for identifying isolates that remain susceptible to this scaffold [1].

Investigational Therapy for CRE

Given apramycin's retained activity against >70% of CRE isolates that are resistant to all standard-of-care aminoglycosides, researchers developing novel combination regimens or monotherapies for CRE should procure apramycin sulfate as a lead compound. Its evasion of common AMEs and 16S rRNA methyltransferases provides a mechanistic basis for its superior breadth of activity relative to gentamicin, amikacin, tobramycin, and plazomicin [2].

Preclinical Ototoxicity Screening

Investigators studying aminoglycoside-induced hearing loss or developing safer aminoglycoside derivatives should utilize apramycin sulfate as a benchmark low-ototoxicity control. Ex vivo cochlear explant data demonstrate that apramycin confers significantly greater outer hair cell survival and smaller CAP threshold shifts compared to neomycin and gentamicin, making it a relevant reference compound for ototoxicity screening assays [3].

Veterinary PK/PD Modeling

Researchers conducting PK/PD studies in livestock or poultry should select apramycin sulfate when a one-compartment aminoglycoside is desired for modeling purposes. Its distinct compartmental behavior compared to kanamycin (one-compartment vs. two-compartment) simplifies PK analysis and enables more straightforward interspecies scaling in veterinary pharmacological research [4].

Technical Documentation Hub

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